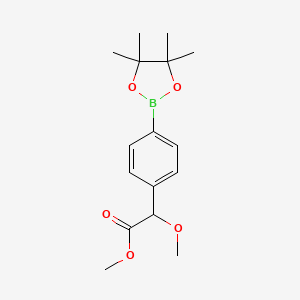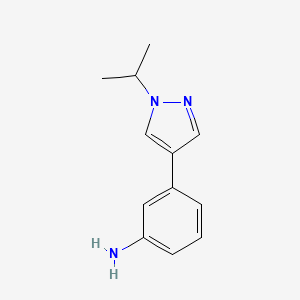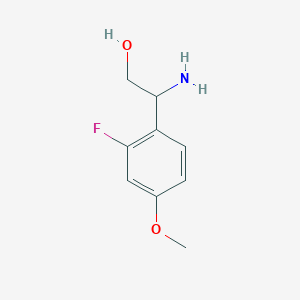
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.
Ring Formation: The precursor undergoes cyclization to form the pyrrolidinone ring.
Functional Group Introduction: Subsequent reactions introduce the amino and hydroxymethyl groups at the desired positions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is (3R,5R)-3-amino-5-carboxypyrrolidin-2-one.
Reduction: The major product is (3R,5R)-3-amino-5-(methyl)pyrrolidin-2-one.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5R)-3-amino-5-(methyl)pyrrolidin-2-one
- (3R,5R)-3-amino-5-carboxypyrrolidin-2-one
- (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one
Uniqueness
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxymethyl groups. This combination of features enhances its reactivity and potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C5H11ClN2O2 |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4-;/m1./s1 |
Clé InChI |
AZPGEVGVMXTWBS-VKKIDBQXSA-N |
SMILES isomérique |
C1[C@@H](NC(=O)[C@@H]1N)CO.Cl |
SMILES canonique |
C1C(NC(=O)C1N)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


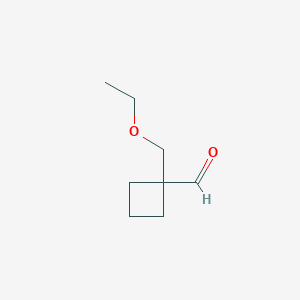
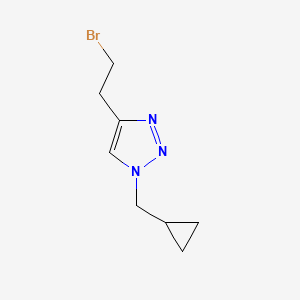

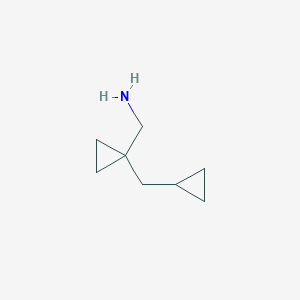

![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
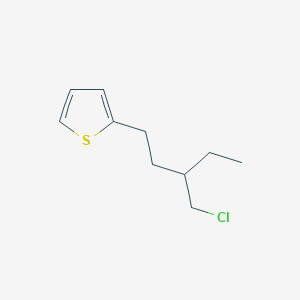

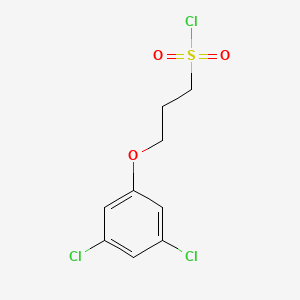

![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
